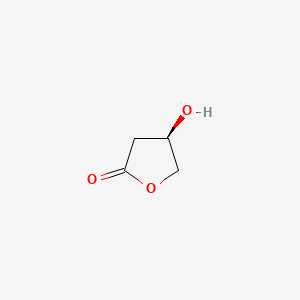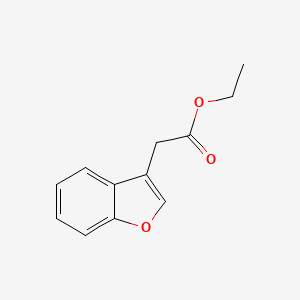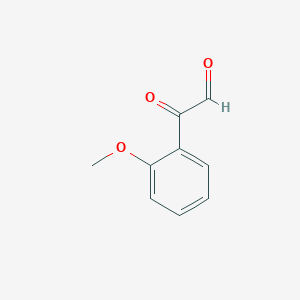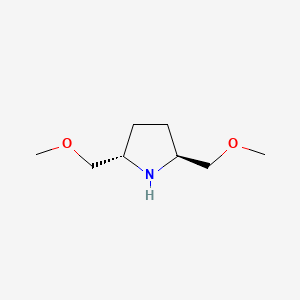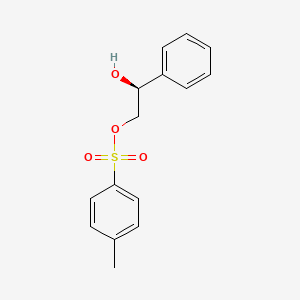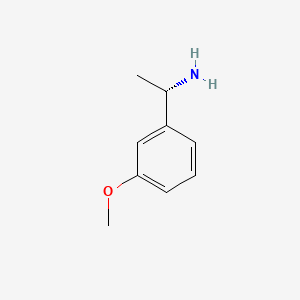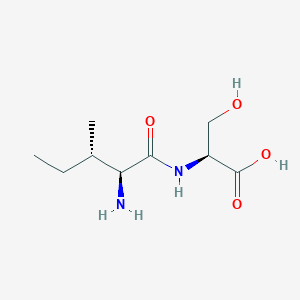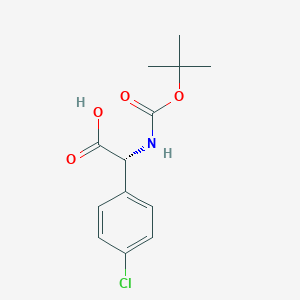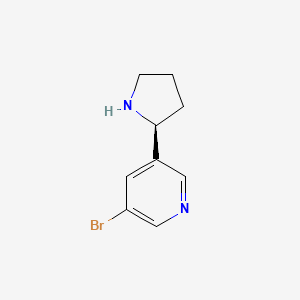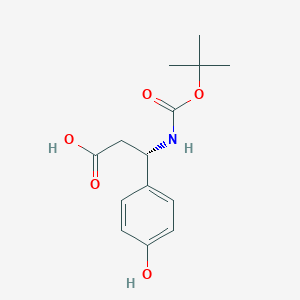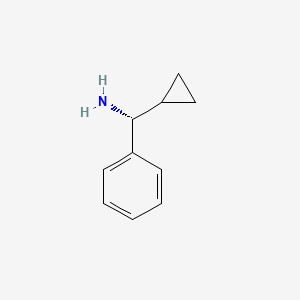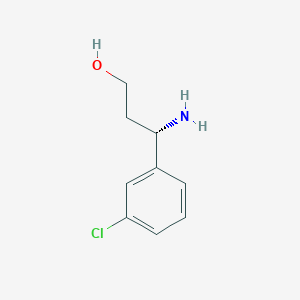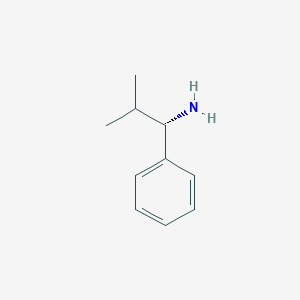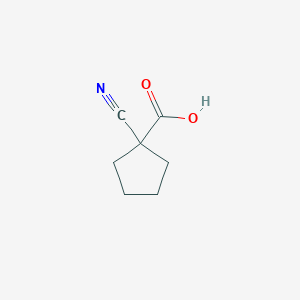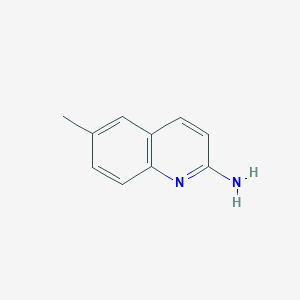
6-メチルキノリン-2-アミン
概要
説明
6-Methylquinolin-2-amine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a quinoline ring with a methyl group at the 6th position and an amino group at the 2nd position, giving it unique chemical properties.
科学的研究の応用
6-Methylquinolin-2-amine has numerous applications in scientific research, including:
作用機序
Target of Action
Quinoline derivatives, to which 6-methylquinolin-2-amine belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes
Pharmacokinetics
One study suggests that quinoline derivatives satisfy the adme profile . The specific ADME properties of 6-Methylquinolin-2-amine would require further investigation.
Result of Action
Quinoline derivatives are known to exhibit various biological activities, including antimicrobial and anticancer effects
Action Environment
It is known that environmental factors can influence the action of chemical compounds . The specific influences on 6-Methylquinolin-2-amine would require further investigation.
生化学分析
Biochemical Properties
6-Methylquinolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a precursor for fluorescent dyes used in biological labeling and photochemistry . Additionally, 6-Methylquinolin-2-amine forms stable complexes with metal ions, making it useful as a metal chelator in coordination polymers, electroplating, and electrochemical analysis . Its antimicrobial properties also suggest interactions with bacterial enzymes, inhibiting their growth .
Cellular Effects
6-Methylquinolin-2-amine exhibits various effects on different cell types and cellular processes. It has been shown to possess antimicrobial activity, inhibiting the growth of certain bacteria . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can affect cellular redox states and signaling pathways involving metal-dependent enzymes . Furthermore, its role as a fluorescent dye precursor indicates its potential use in studying cellular processes through fluorescence microscopy .
Molecular Mechanism
The molecular mechanism of 6-Methylquinolin-2-amine involves several key interactions at the molecular level. It can bind to metal ions, forming stable complexes that can inhibit or activate metal-dependent enzymes . This binding interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, 6-Methylquinolin-2-amine may influence gene expression by interacting with transcription factors or other regulatory proteins . Its antimicrobial activity suggests it may inhibit bacterial enzymes, disrupting essential cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylquinolin-2-amine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 6-Methylquinolin-2-amine is relatively stable under standard laboratory conditions, but it may degrade when exposed to heat, light, or oxidizing agents . Long-term exposure to 6-Methylquinolin-2-amine in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential toxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of 6-Methylquinolin-2-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity and metal chelation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges . These dosage-dependent effects are essential for determining the safe and effective use of 6-Methylquinolin-2-amine in various applications.
Metabolic Pathways
6-Methylquinolin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes that modify its structure, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 6-Methylquinolin-2-amine may influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways . Understanding these interactions is crucial for predicting the compound’s effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Methylquinolin-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins may facilitate its distribution to different cellular compartments, influencing its activity and function . These transport and distribution mechanisms are essential for understanding how 6-Methylquinolin-2-amine exerts its effects in biological systems.
Subcellular Localization
The subcellular localization of 6-Methylquinolin-2-amine plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and influence cellular processes . Understanding its subcellular localization is essential for elucidating the mechanisms underlying its biological effects.
準備方法
Synthetic Routes and Reaction Conditions
6-Methylquinolin-2-amine can be synthesized through several methods, including:
Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions typically require high temperatures and careful control of the reaction environment to prevent side reactions.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the quinoline ring.
Industrial Production Methods
Industrial production of 6-Methylquinolin-2-amine typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.
化学反応の分析
Types of Reactions
6-Methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives, which have different biological activities.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives, which are useful intermediates in the synthesis of other bioactive molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
類似化合物との比較
6-Methylquinolin-2-amine can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and broader range of biological activities.
2-Aminoquinoline: Similar structure but without the methyl group, leading to different chemical properties and reactivity.
6-Chloroquinoline: Similar structure but with a chlorine atom instead of a methyl group, resulting in different biological activities.
The uniqueness of 6-Methylquinolin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
6-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQLHRZJJNJFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431808 | |
| Record name | 6-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20150-84-9 | |
| Record name | 6-Methyl-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20150-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


